molecular formula C7H4N4O4 B1348168 4,6-Dinitro-1H-indazole CAS No. 62969-01-1

4,6-Dinitro-1H-indazole

Cat. No. B1348168
CAS RN: 62969-01-1
M. Wt: 208.13 g/mol
InChI Key: XDUJSJUGOHAQFZ-UHFFFAOYSA-N
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Description

4,6-Dinitro-1H-indazole is a chemical compound with the molecular formula C7H4N4O4 . It has an average mass of 208.131 Da and a monoisotopic mass of 208.023254 Da .


Molecular Structure Analysis

The molecule consists of a phenyl ring fused to a pyrazole ring . The structure is planar except for the nitro-group oxygen atoms .


Chemical Reactions Analysis

A method for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles by the reaction of picrylacetaldehyde with aryldiazonium salts followed by intramolecular cyclization of the resulting picrylglyoxal monoarylhydrazones was developed . Various 4,6-dinitro-1-phenyl-1H-indazoles substituted in position 3 were prepared via transformations involving the formyl group of 3-formyl-4,6-dinitro-1-phenyl-1H-indazole .


Physical And Chemical Properties Analysis

4,6-Dinitro-1H-indazole has a molecular formula of C7H4N4O4, an average mass of 208.131 Da, and a monoisotopic mass of 208.023254 Da .

Scientific Research Applications

Regiospecificity in Chemical Reactions

4,6-Dinitro-1H-indazole demonstrates specific behavior in chemical reactions, particularly in nucleophilic substitutions. Studies have shown that reactions with anionic nucleophiles lead to the regiospecific replacement of the nitro group at a particular position. This specificity is useful in synthesizing various substituted 1H-indazoles for potential applications in chemical synthesis and pharmaceuticals (Starosotnikov et al., 2004).

Synthesis of Novel Compounds

The synthesis of previously unknown compounds utilizing 4,6-Dinitro-1H-indazole is an area of interest. Methods have been developed for preparing unique 3-unsubstituted 4-X-6-nitro-1-phenyl-1H-indazoles, showcasing the versatility of 4,6-Dinitro-1H-indazole in the field of organic chemistry and drug development (Starosotnikov et al., 2003).

Energetic Material Performance

4,6-Dinitro-1H-indazole derivatives have been studied for their potential in enhancing the performance and safety of energetic materials. Research has revealed the synthesis of such derivatives with two polymorphic forms, exhibiting properties like increased density, heat of formation, and detonation velocity, which are significant for applications in explosives and propellants (Tang et al., 2019).

Anticancer Research

Derivatives of 4,6-Dinitro-1H-indazole have shown promising results in anticancer research. For example, certain indazole derivatives have demonstrated significant antiproliferative activity in cancer cell lines, suggesting their potential as candidates for developing novel anticancer agents (Hoang et al., 2022).

Computational Studies in Medicine

Computational approaches have been employed to understand the affinity of indazole derivatives for nitric oxide synthases, a crucial aspect in medicinal chemistry. Theoretical calculations can predict the potential efficacy of these compounds as inhibitors, which is important for the development of new therapeutic agents (Elguero et al., 2009).

Novel Synthesis Techniques

Efficient synthesis methods have been developed for creating unique 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene, showcasing the adaptability and utility of 4,6-Dinitro-1H-indazole in creating diverse chemical structures. This advancement aids in exploring new avenues in drug discovery and material science (Kuvshinov et al., 2000).

Neuroprotection Studies

Although slightly deviating from 4,6-Dinitro-1H-indazole, studies on related compounds like 6-Hydroxy-1-H-Indazole in models of Parkinson's disease have provided insights into the neuroprotective roles of indazole derivatives. These findings could be pivotal in understanding the broader potential of similar compounds in neurodegenerative disease research (Xiao-feng et al., 2016).

Antiproliferative Activity

1H-Benzo[f]indazole-4,9-diones, structurally related to 4,6-Dinitro-1H-indazole, have been synthesized and evaluated for their antiproliferative activity, showcasing the potential of indazole derivatives in cancer treatment. These compounds offer a promising avenue for new anticancer agents (Molinari et al., 2015).

Synthesis of Heterocyclic Systems

Innovative methods for synthesizing peri-annelated trinuclear heterocycles, including 1H-thiopyrano[4,3,2-cd]indazoles and 1,5-dihydropyrazolo[3,4,5-de]cinnolines, from 3-R-1-aryl-4,6-dinitro-1H-indazoles have been developed. This work highlights the importance of 4,6-Dinitro-1H-indazole derivatives in creating complex molecular structures with potential pharmaceutical and chemical applications (Starosotnikov et al., 2003).

Safety And Hazards

While specific safety data for 4,6-Dinitro-1H-indazole is not available, it’s important to handle all chemicals with care. Always use personal protective equipment as required and ensure adequate ventilation when handling chemicals .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4,6-Dinitro-1H-indazole and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

4,6-dinitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJSJUGOHAQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364857
Record name 4,6-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dinitro-1H-indazole

CAS RN

62969-01-1
Record name 4,6-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Starosotnikov, VV Kachala, AV Lobach… - Russian chemical …, 2003 - Springer
A method for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles by the reaction of picrylacetaldehyde with aryldiazonium salts followed by intramolecular cyclization of the …
Number of citations: 23 link.springer.com
AM Starosotnikov, AV Lobach, VM Vinogradov… - Russian chemical …, 2003 - Springer
A method for the synthesis of peri-annelated trinuclear heterocycles, including 14π-electron heteroaromatic systems, namely, 1H-thiopyrano[4,3,2-cd]indazoles and 1,5-dihydropyrazolo[…
Number of citations: 5 link.springer.com

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